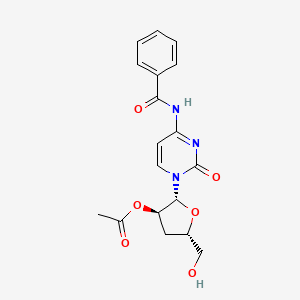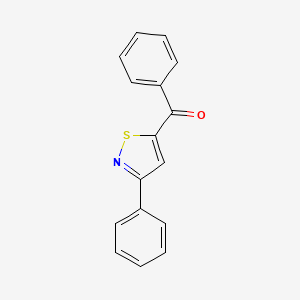
2,3,4,4',6-Pentafluoro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,4’,6-Pentafluoro-1,1’-biphenyl is a fluorinated aromatic compound with the molecular formula C12H5F5. This compound is part of the biphenyl family, where two benzene rings are connected by a single bond. The presence of five fluorine atoms significantly alters its chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,4’,6-Pentafluoro-1,1’-biphenyl typically involves the fluorination of biphenyl derivatives. One common method is the direct fluorination of 1,1’-biphenyl using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as cobalt trifluoride (CoF3) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as the use of electrochemical fluorination (ECF). This process involves the electrolysis of biphenyl in a solution of hydrogen fluoride, resulting in the substitution of hydrogen atoms with fluorine atoms.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4,4’,6-Pentafluoro-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, this compound can participate in nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used in SNAr reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used, although the reaction conditions need to be carefully controlled to prevent over-oxidation.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted biphenyl derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of biphenyl quinones or other oxygenated derivatives.
Applications De Recherche Scientifique
2,3,4,4’,6-Pentafluoro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of drugs that target specific biological pathways.
Industry: It is used in the production of specialty polymers and materials with high thermal and chemical stability.
Mécanisme D'action
The mechanism by which 2,3,4,4’,6-Pentafluoro-1,1’-biphenyl exerts its effects is largely dependent on its interaction with other molecules. The presence of multiple fluorine atoms enhances its electron-withdrawing capability, which can influence the reactivity of the compound in various chemical reactions. In biological systems, the compound can interact with enzymes and proteins, potentially altering their function by binding to active sites or modifying their structure.
Comparaison Avec Des Composés Similaires
2,3,4,5,6-Pentafluoro-1,1’-biphenyl: This compound has a similar structure but with a different fluorine atom arrangement.
2,3,4’,5,6-Pentafluoro-4-iodo-1,1’-biphenyl: Another fluorinated biphenyl derivative with an iodine atom, which can be used in different chemical reactions.
Decafluorobiphenyl: A fully fluorinated biphenyl compound with ten fluorine atoms, offering even greater chemical stability and unique properties.
Uniqueness: 2,3,4,4’,6-Pentafluoro-1,1’-biphenyl is unique due to its specific fluorine atom arrangement, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.
Propriétés
Numéro CAS |
505058-35-5 |
|---|---|
Formule moléculaire |
C12H5F5 |
Poids moléculaire |
244.16 g/mol |
Nom IUPAC |
1,2,3,5-tetrafluoro-4-(4-fluorophenyl)benzene |
InChI |
InChI=1S/C12H5F5/c13-7-3-1-6(2-4-7)10-8(14)5-9(15)11(16)12(10)17/h1-5H |
Clé InChI |
UVQLCLOPGVSJRI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C(C(=C(C=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




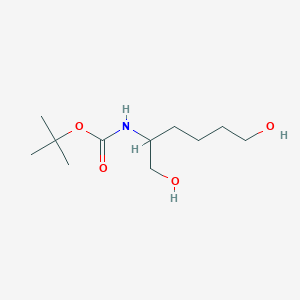
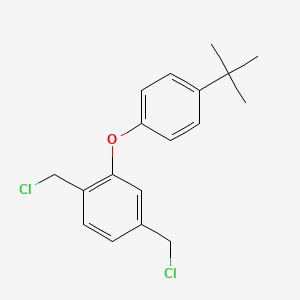
![N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]propanamide](/img/structure/B14243560.png)
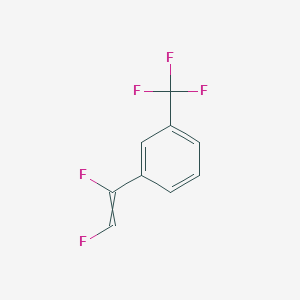
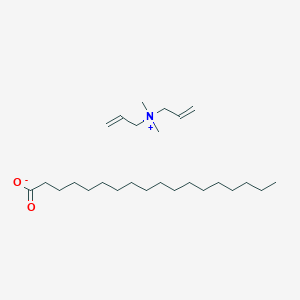

![Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl-](/img/structure/B14243577.png)


![2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid](/img/structure/B14243600.png)
